molecular formula C9H9ClN2O2 B1480571 1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde CAS No. 2097963-44-3

1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Cat. No.: B1480571
CAS No.: 2097963-44-3
M. Wt: 212.63 g/mol
InChI Key: VIDYLYYWTXTPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

This compound, as a GPR119 agonist, stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as potential new treatments for type 2 diabetes .

Biochemical Pathways

The compound affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . By stimulating these pathways, it helps to regulate glucose levels in the body, which is crucial for managing type 2 diabetes .

Pharmacokinetics

It was noted that in a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .

Result of Action

The result of the compound’s action is the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This leads to better regulation of glucose levels in the body, which is beneficial for individuals with type 2 diabetes .

Action Environment

The action environment of this compound primarily includes the pancreas and the gastrointestinal tract, where its target, GPR119, is predominantly expressed

Properties

IUPAC Name

1-[(5-chloropyrimidin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-7-3-11-8(12-4-7)14-6-9(5-13)1-2-9/h3-5H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDYLYYWTXTPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=NC=C(C=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
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1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
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1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
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1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
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1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
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1-(((5-Chloropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.